3-[(4-Chlorophenyl)methylsulfanyl]-4-methyl-5-(1-phenyl-2-pyrrol-1-ylpyrrol-3-yl)-1,2,4-triazole
Description
The compound 3-[(4-Chlorophenyl)methylsulfanyl]-4-methyl-5-(1-phenyl-2-pyrrol-1-ylpyrrol-3-yl)-1,2,4-triazole is a heterocyclic molecule featuring a 1,2,4-triazole core substituted with a methylsulfanyl group linked to a 4-chlorophenyl ring, a methyl group at position 4, and a complex 1-phenyl-2-pyrrol-1-ylpyrrol-3-yl moiety at position 4.
Properties
IUPAC Name |
3-[(4-chlorophenyl)methylsulfanyl]-4-methyl-5-(1-phenyl-2-pyrrol-1-ylpyrrol-3-yl)-1,2,4-triazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20ClN5S/c1-28-22(26-27-24(28)31-17-18-9-11-19(25)12-10-18)21-13-16-30(20-7-3-2-4-8-20)23(21)29-14-5-6-15-29/h2-16H,17H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZSNGMWZVULNMD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN=C1SCC2=CC=C(C=C2)Cl)C3=C(N(C=C3)C4=CC=CC=C4)N5C=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20ClN5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201115410 | |
| Record name | 3-[[(4-Chlorophenyl)methyl]thio]-4-methyl-5-(1′-phenyl[1,2′-bi-1H-pyrrol]-3′-yl)-4H-1,2,4-triazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201115410 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
446.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
860649-78-1 | |
| Record name | 3-[[(4-Chlorophenyl)methyl]thio]-4-methyl-5-(1′-phenyl[1,2′-bi-1H-pyrrol]-3′-yl)-4H-1,2,4-triazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=860649-78-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-[[(4-Chlorophenyl)methyl]thio]-4-methyl-5-(1′-phenyl[1,2′-bi-1H-pyrrol]-3′-yl)-4H-1,2,4-triazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201115410 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
The compound 3-[(4-Chlorophenyl)methylsulfanyl]-4-methyl-5-(1-phenyl-2-pyrrol-1-ylpyrrol-3-yl)-1,2,4-triazole represents a novel class of triazole derivatives with potential therapeutic applications. This article aims to explore its biological activity, including antimicrobial, anticancer, and anti-inflammatory properties.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 453.95 g/mol. The structural features include a triazole ring, chlorophenyl group, and pyrrolidine moieties which contribute to its biological activities.
Antimicrobial Activity
Research indicates that triazole derivatives exhibit significant antimicrobial properties. A study involving various synthesized triazole compounds demonstrated notable antifungal activity against several pathogenic fungi. The structural modifications in triazoles can enhance their efficacy against microbial strains, suggesting that the compound may possess similar properties .
Anticancer Activity
The anticancer potential of triazole derivatives has been extensively studied. Compounds with similar structural motifs have shown promising results against various cancer cell lines. For instance, derivatives of 1,2,4-triazoles have been reported to exhibit antiproliferative effects on cancer cells through mechanisms such as tubulin polymerization inhibition and antiangiogenic activity . The specific compound has not been extensively evaluated in clinical studies but is hypothesized to share these beneficial effects based on its structural analogies.
Anti-inflammatory Effects
Triazole compounds are also noted for their anti-inflammatory properties. The ability to inhibit pro-inflammatory cytokines and modulate immune responses has been documented in related compounds. This suggests that the compound may contribute to the reduction of inflammation in various pathological conditions .
Case Studies and Research Findings
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
The following table summarizes key structural and functional differences between the target compound and its closest analogs from the evidence:
Key Observations:
Core Heterocycle Influence: The 1,2,4-triazole core (target compound, ) is associated with diverse bioactivities, including antimicrobial and enzyme inhibition, compared to thiazole-triazole hybrids (compound 4, ), which prioritize structural rigidity for crystallization. The pyrrole substituents in the target compound and may enhance π-π stacking interactions in biological targets, similar to known drug scaffolds .
Substituent Effects: Halogenation: The 4-chlorophenyl group in the target compound and analogs (e.g., ) improves lipophilicity and membrane permeability, critical for therapeutic applications. Isostructural Cl/Br derivatives (compounds 4 and 5, ) exhibit nearly identical crystal packing, suggesting minor electronic effects dominate bioactivity over steric factors. Sulfur Linkers: Methylsulfanyl (target) vs. propenylsulfanyl () groups influence solubility and metabolic stability. Sulfur atoms also participate in hydrogen bonding (e.g., S···H interactions in ), affecting crystal packing.
Synthesis and Characterization :
- High-yield synthesis routes for analogs (e.g., 72–85% yields for ) often use dimethylformamide (DMF) for crystallization, producing crystals suitable for single-crystal X-ray diffraction (SHELX/ORTEP protocols, ).
- Spectroscopic characterization (¹H/¹³C NMR, IR) and computational tools (Multiwfn for wavefunction analysis, ) are standard for verifying substituent conformations.
Q & A
Q. What synthetic methodologies are employed for preparing this compound?
The compound is synthesized via alkylation of a triazole-thiol precursor. A typical protocol involves reacting 4-(4-chlorophenyl)-5-(pyrrole-2-yl)-1,2,4-triazole-3-thiol with halogenated alkanes under basic conditions (e.g., K₂CO₃ in DMF). Post-synthesis purification employs column chromatography or recrystallization .
Key characterization steps :
- Elemental analysis : Confirms C, H, N composition (±0.4% of theoretical values).
- ¹H-NMR : Identifies proton environments (e.g., aromatic protons at δ 7.2–8.0 ppm, methyl groups at δ 2.1–2.5 ppm).
- LC-MS : Validates molecular weight via [M+H]⁺ peaks.
Example workflow:
| Step | Conditions | Outcome |
|---|---|---|
| Alkylation | Halogenated alkane, K₂CO₃, DMF, 60°C, 12h | Crude product formation |
| Purification | Column chromatography (silica gel, ethyl acetate/hexane) | Isolated yield: 60–75% |
Q. How is structural integrity confirmed post-synthesis?
Multimodal validation is critical:
- ¹H-NMR resolves proton environments (e.g., pyrrole NH at δ 10–12 ppm if unalkylated).
- LC-MS ensures no side products (e.g., unreacted thiol or over-alkylated species).
- Single-crystal X-ray diffraction (if crystals form) provides definitive bond lengths/angles .
Advanced Questions
Q. How can computational strategies predict biological activity?
Molecular docking (AutoDock4) models ligand-receptor interactions:
- Protocol :
Prepare ligand (compound) and receptor (target protein) files in PDBQT format.
Define a grid box around the active site (e.g., 60 × 60 × 60 ų).
Run Lamarckian Genetic Algorithm (50 runs, 25 million evaluations).
- Output : Binding affinity (ΔG ≤ -7 kcal/mol suggests strong interaction) and pose validation via RMSD (<2.0 Å) .
ADME analysis : Tools like PreADMET predict pharmacokinetics:
| Parameter | Ideal Range | Compound’s Profile |
|---|---|---|
| LogP | <5 | ~3.2 (optimal solubility) |
| H-bond donors | ≤5 | 1 (pyrrole NH) |
| Polar surface area | <140 Ų | ~85 Ų |
Q. How do crystallographic data resolve structural ambiguities?
Single-crystal X-ray diffraction (SC-XRD) with SHELXL refines structures:
- Data collection : Mo Kα radiation (λ = 0.71073 Å), 295 K.
- Refinement : Full-matrix least-squares on F², R-factor <0.05.
- ORTEP-III visualizes thermal ellipsoids and intermolecular interactions (e.g., π-π stacking of aromatic rings) .
Example structural metrics:
| Bond | Length (Å) | Angle (°) |
|---|---|---|
| C-S (methylsulfanyl) | 1.78–1.82 | C-S-C: ~102° |
| Triazole N-N | 1.32–1.35 | N-N-C: ~125° |
Q. How to address contradictions between spectroscopic and chromatographic data?
Case study: Discrepancy in molecular weight (LC-MS vs. theoretical):
- Repeat analysis under controlled conditions (e.g., fresh solvent, calibrated equipment).
- HR-MS (high-resolution MS) resolves isotopic patterns.
- SC-XRD provides definitive confirmation if crystallization succeeds .
Q. What strategies optimize reaction yields for alkylation steps?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
